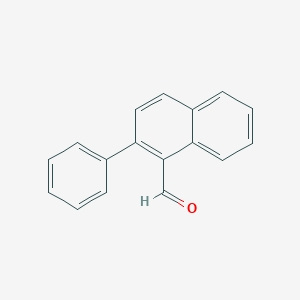

2-Phenylnaphthalene-1-carbaldehyde

Description

Strategic Importance of Naphthalene (B1677914) Scaffolds in Advanced Organic Synthesis

The naphthalene scaffold, a bicyclic aromatic system of two fused benzene (B151609) rings, is a cornerstone in organic and medicinal chemistry. Its rigid and planar structure, combined with a rich electron density, provides a unique template for constructing complex molecular architectures. Naphthalene derivatives are integral to a wide array of applications, from functional materials to pharmaceuticals. nih.govmdpi.com The inherent reactivity of the naphthalene core allows for a variety of chemical modifications, making it a versatile platform for structural elaboration. mdpi.comresearchgate.net

The development of regioselective synthesis methods for polysubstituted naphthalenes is a significant focus in organic synthesis due to the prevalence of these motifs in biologically active natural products, organic ligands, and approved drugs. researchgate.net Numerous strategies, including metal-catalyzed reactions and Lewis acid-catalyzed transformations, have been devised for the construction of naphthalene derivatives. researchgate.netthieme-connect.comthieme-connect.com These methods, which encompass cycloadditions, carboannulations, and benzannulations, highlight the adaptability of the naphthalene system to a wide range of synthetic protocols. thieme-connect.comthieme-connect.com

Research Context and Utility of Aryl Naphthaldehyde Architectures

Aryl naphthaldehyde architectures, such as 2-Phenylnaphthalene-1-carbaldehyde, are of particular interest due to the combined functionalities of the aryl and aldehyde groups on the naphthalene framework. The aldehyde group is a versatile functional handle that can participate in a multitude of chemical transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions like the Knoevenagel condensation.

The presence of an aryl substituent, in this case, a phenyl group, influences the electronic properties and steric environment of the naphthalene system, which can in turn affect the reactivity of the aldehyde group. This interplay of functional groups makes aryl naphthaldehydes valuable precursors for the synthesis of more complex molecules with specific biological or material properties. For instance, derivatives of 2-phenylnaphthalene (B165426) have been investigated for their potential anti-inflammatory effects. nih.gov Furthermore, the synthesis of 1-phenyl naphthalene derivatives is of great interest as they serve as crucial intermediates for the preparation of physiologically active compounds and lignans. asianpubs.org

The strategic placement of the phenyl and carbaldehyde groups on the naphthalene core in this compound provides a unique molecular scaffold that continues to be explored for its potential in creating novel compounds with diverse applications.

Structure

3D Structure

Properties

IUPAC Name |

2-phenylnaphthalene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O/c18-12-17-15-9-5-4-8-14(15)10-11-16(17)13-6-2-1-3-7-13/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUJDQEYJDDBQEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10568540 | |

| Record name | 2-Phenylnaphthalene-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10568540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137869-22-8 | |

| Record name | 2-Phenylnaphthalene-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10568540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Phenylnaphthalene 1 Carbaldehyde and Analogous Structures

Regioselective Formylation Strategies for Naphthaldehyde Synthesis

The direct introduction of a formyl group onto a naphthalene (B1677914) scaffold in a regioselective manner is a fundamental challenge in organic synthesis. Two classical methods, the Vilsmeier-Haack and Reimer-Tiemann reactions, have been widely employed for this purpose.

Vilsmeier-Haack Pathways

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic compounds. wikipedia.org The reaction utilizes a Vilsmeier reagent, typically generated from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), to introduce a formyl group. wikipedia.org This electrophilic aromatic substitution reaction is particularly effective for activated aromatic systems. sci-hub.se The Vilsmeier reagent, a chloroiminium salt, acts as the electrophile that attacks the aromatic ring, leading to the formation of an iminium ion intermediate, which is subsequently hydrolyzed to yield the corresponding aldehyde. wikipedia.org

While direct Vilsmeier-Haack formylation of 2-phenylnaphthalene (B165426) is not extensively documented in readily available literature, the reaction is known to be effective for various naphthalene derivatives. For instance, the formylation of 1,6-dimethylnaphthalene (B47092) yields 1,6-dimethyl-4-naphthaldehyde. cambridge.org The reaction conditions and yields are influenced by the nature of the substrate and the specific Vilsmeier reagent used. A study on the Vilsmeier-Haack acetylation of anisoles and pyridines provides insight into the reaction conditions, which can be adapted for formylation. iaamonline.org

| Reactant | Product | Reaction Conditions | Yield (%) |

|---|---|---|---|

| Anisole | p-Anisaldehyde | POCl₃/DMF, DCE, 6h | 50 |

| Anisole | p-Anisaldehyde | POCl₃/DMF, ACN, 6h | 42 |

| Anisole | p-Anisaldehyde | Solvent-free, 30 min | 30 |

Reimer-Tiemann Reaction Variants

The Reimer-Tiemann reaction offers another pathway for the ortho-formylation of phenols and related hydroxyaromatic compounds. wikipedia.org This reaction typically involves the treatment of a phenol (B47542) with chloroform (B151607) in a basic aqueous solution. wikipedia.org The key reactive intermediate is dichlorocarbene (B158193) (:CCl₂), which is generated in situ from chloroform and a strong base. wikipedia.org The phenoxide ion, being highly nucleophilic, attacks the electrophilic dichlorocarbene, leading to the formation of a dichloromethyl-substituted intermediate that is subsequently hydrolyzed to the aldehyde. wikipedia.org

The Reimer-Tiemann reaction is particularly effective for the ortho-formylation of naphthols. wikipedia.org For instance, the reaction of β-naphthol with chloroform and sodium hydroxide (B78521) yields 2-hydroxy-1-naphthaldehyde (B42665). The reaction is typically carried out in a biphasic system and may require heating to initiate, after which it can become highly exothermic. wikipedia.org

Transition Metal-Catalyzed Annulation Reactions

Transition metal catalysis, particularly with palladium, has emerged as a powerful tool for the construction of complex aromatic systems through carbon-carbon bond formation.

Palladium-Catalyzed Cycloaddition of Arynes with 2-Haloarenecarboxaldehydes

A notable application of palladium catalysis in this context is the annulation of arynes with 2-haloarenecarboxaldehydes. This methodology provides a route to fluoren-9-ones and could be conceptually adapted for the synthesis of phenylnaphthalene frameworks. In a reported synthesis of fluoren-9-ones, arynes, generated in situ from 2-(trimethylsilyl)aryl triflates and cesium fluoride, undergo a palladium-catalyzed annulation with o-haloarenecarboxaldehydes.

While a direct application of this method for the synthesis of 2-phenylnaphthalene-1-carbaldehyde is not explicitly detailed, the general principle of palladium-catalyzed aryne annulation with a halo-substituted benzaldehyde (B42025) derivative presents a plausible synthetic route.

Mechanistic Elucidation of Palladium-Mediated Carbon-Carbon Bond Formation

The mechanism of these palladium-catalyzed annulations is intricate and involves several key steps. The catalytic cycle typically begins with the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond of the 2-haloarenecarboxaldehyde. This is followed by the insertion of the aryne into the resulting arylpalladium(II) complex. Subsequent intramolecular C-H activation or other cyclization pathways lead to the formation of the polycyclic aromatic product and regeneration of the active palladium(0) catalyst. The specific mechanistic pathway can be influenced by the nature of the ligands on the palladium catalyst, the aryne precursor, and the reaction conditions.

Organocatalytic Cascade and Domino Reactions

Organocatalysis has gained prominence as a sustainable and efficient approach to asymmetric synthesis. Cascade or domino reactions, where multiple bond-forming events occur in a single synthetic operation, are particularly attractive for building molecular complexity from simple precursors.

The enantioselective synthesis of highly functionalized octahydro-6-oxo-1-phenylnaphthalene-2-carbaldehydes has been achieved through an organocatalytic domino reaction. This process involves a double Michael reaction followed by an aldol (B89426) condensation. While this example leads to a saturated naphthalene core, it demonstrates the potential of organocatalytic cascades in constructing the phenylnaphthalene-carbaldehyde framework.

A more directly relevant example is the atroposelective organocatalytic synthesis of 1,2'-binaphthalene-3'-carbaldehydes under mechanochemical conditions. This reaction proceeds via an asymmetric organocatalytic Michael/aldol cascade to afford 1',2'-dihydro-1,2'-binaphthalene derivatives, which are then transformed into the axially chiral binaphthalene carbaldehydes. The evaluation of milling parameters such as frequency and liquid-assisting agents led to optimized reaction conditions, affording the products in high yields and short reaction times while maintaining high enantiomeric purity.

| Entry | Frequency (Hz) | Catalyst (mol%) | Time (h) | LAG | Yield (%) | ee (%) |

|---|---|---|---|---|---|---|

| 1 | 15 | 20 | 3 | Et₂O | 70 | 92 |

| 2 | 20 | 20 | 3 | Et₂O | 88 | 90 |

| 3 | 25 | 20 | 3 | Et₂O | 84 | 94 |

| 4 | 30 | 20 | 3 | Et₂O | 87 | 86 |

Brønsted Acid-Catalyzed Cyclization Approaches

Brønsted acids have proven to be effective catalysts for the construction of aromatic systems, including the 2-phenylnaphthalene framework. These methods often proceed through cycloaddition or cyclization pathways, offering mild and efficient alternatives to traditional methods.

A novel and efficient method for the synthesis of 2-phenylnaphthalenes involves the use of trifluoroacetic acid (TFA) as a catalyst. This approach utilizes electron-rich 1-styryl-2-methoxybenzenes as starting materials. rsc.org The reaction is proposed to proceed through a TFA-catalyzed carbon-carbon bond cleavage, which generates an in situ styrenyl trifluoroacetate (B77799) intermediate. This intermediate then undergoes an intermolecular [4+2]-Diels-Alder cycloaddition to form the 2-phenylnaphthalene skeleton. rsc.org Quantum chemical calculations have been used to identify the transition state for the cycloaddition reaction, providing insight into the reaction mechanism. rsc.org This methodology has been successfully applied to the synthesis of the phenanthrene (B1679779) skeleton and a naphthalene-based selective estrogen receptor-β (ER-β) agonist. rsc.org

Ionic liquids (ILs) have gained significant attention as environmentally benign solvents and catalysts in organic synthesis. A notable application is the synthesis of 2-phenylnaphthalenes from styrene (B11656) oxides using a recyclable Brønsted acidic ionic liquid, N-methyl-2-pyrrolidone hydrogen sulfate (B86663) ([HNMP]⁺HSO₄⁻). rsc.org This ionic liquid acts as both the catalyst and the solvent, promoting the efficient construction of the 2-phenylnaphthalene core in excellent yields. rsc.org The protocol is characterized by its operational simplicity, high atom economy, and broad substrate applicability. rsc.org A key advantage of this method is the effective recycling of the ionic liquid for up to five consecutive cycles without a significant loss in its catalytic activity. rsc.org

Cross-Coupling and Benzannulation Reactions for Phenylnaphthalene Construction

Modern synthetic methods, such as cross-coupling and benzannulation reactions, provide powerful and versatile tools for the construction of polysubstituted aromatic compounds, including 2-phenylnaphthalenes.

A metal-free approach for the synthesis of polysubstituted naphthalenes involves the use of triflimide (HNTf₂) as a Brønsted acid catalyst. nih.govacs.orgacs.org This method facilitates the benzannulation reaction of phenylacetaldehydes with alkynes at room temperature. nih.govacs.orgacs.org The reaction is efficiently promoted by a catalytic amount of HNTf₂ (typically 15 mol%) and proceeds with perfect regioselectivity, leading to a wide variety of diversely functionalized naphthalenes in moderate to good yields (41-78%). nih.govacs.org This protocol offers a significant advantage over traditional Lewis acid-catalyzed methods that often require thermal activation. nih.govacs.org A catalytic cycle has been proposed to explain the transformation, and the utility of this catalytic system has been extended to related benzannulation reactions of epoxides and acetal (B89532) derivatives. nih.govacs.org The reaction demonstrates a high tolerance for various functional groups, and the resulting halogen-substituted naphthalenes can be further functionalized through palladium-catalyzed cross-coupling reactions. researchgate.net

Table 1: HNTf₂-Catalyzed Benzannulation of Phenylacetaldehydes with Alkynes

| Entry | Aldehyde | Alkyne | Product | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Phenylacetaldehyde (B1677652) | Phenylacetylene | 1,3-Diphenylnaphthalene | 16 | 69 |

| 2 | Phenylacetaldehyde | 1-Phenyl-1-propyne | 1,2-Dimethyl-4-phenylnaphthalene | 13 | 78 |

| 3 | 4-Methoxyphenylacetaldehyde | Phenylacetylene | 1-(4-Methoxyphenyl)-3-phenylnaphthalene | 14 | 69 |

| 4 | 4-Chlorophenylacetaldehyde | Phenylacetylene | 1-(4-Chlorophenyl)-3-phenylnaphthalene | 13 | 49 |

| 5 | Phenylacetaldehyde | Diphenylacetylene | 1,2,3-Triphenylnaphthalene | 60 | - |

| 6 | Phenylacetaldehyde | 1-Hexyne | 2-Butyl-1-phenylnaphthalene | 13 | - |

| 7 | Phenylacetaldehyde | 3,3-Dimethyl-1-butyne | 2-(tert-Butyl)-1-phenylnaphthalene | 60 | 25 |

Data sourced from research on HNTf₂-catalyzed benzannulation reactions. researchgate.net

Copper-Catalyzed Benzannulation with Aldehydes and Ketones

Copper-catalyzed reactions represent a significant strategy in the synthesis of aromatic carbonyl compounds. One notable application involves the aerobic oxidative decarboxylation of phenylacetic acids and α-hydroxyphenylacetic acids to produce aromatic aldehydes and ketones. This method utilizes molecular oxygen as the sole terminal oxidant in a one-pot protocol that combines decarboxylation, dioxygen activation, and C-H bond oxidation. organic-chemistry.org

The reaction is typically carried out using a copper(II) acetate (B1210297) (Cu(OAc)₂) catalyst in a solvent like dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures, under an oxygen atmosphere. This process has been shown to be tolerant of a wide range of functional groups on the aromatic ring, including both electron-donating and electron-withdrawing substituents, with yields of up to 92%. organic-chemistry.org While direct synthesis of this compound via this specific benzannulation with simpler aldehydes and ketones is not explicitly detailed in the provided results, the principles of copper-catalyzed oxidation and C-H functionalization are fundamental to building such complex aromatic systems. Mechanistic studies suggest the reaction proceeds through the formation of an aliphatic radical following decarboxylation, which is then oxidized to the carbonyl compound. organic-chemistry.org

Another relevant copper-catalyzed approach is the Buchner reaction, which traditionally uses diazo compounds. However, recent advancements have demonstrated a copper-catalyzed version through diyne cyclization to construct functionalized cycloheptatrienes, which are valuable precursors in organic synthesis. rsc.org

Palladium-Catalyzed Reactions with N-Sulfonylhydrazones

Palladium-catalyzed cross-coupling reactions involving N-sulfonylhydrazones have emerged as a versatile tool for carbon-carbon bond formation. These reactions often proceed through the in-situ generation of diazo compounds from N-sulfonylhydrazones, which then form palladium carbenes. These intermediates can undergo further reactions, such as migratory insertion. organic-chemistry.org

A study by Ning et al. demonstrated the palladium-catalyzed carbene coupling of cyclobutanone-derived N-sulfonylhydrazones with aryl halides. organic-chemistry.org The optimized conditions for these reactions typically involve a palladium catalyst such as Pd₂(dba)₃, a phosphine (B1218219) ligand like PPh₃, and a base such as cesium carbonate (Cs₂CO₃) in a solvent like 1,4-dioxane (B91453) at elevated temperatures. organic-chemistry.org

Furthermore, N-tosylhydrazones have been utilized as double nucleophiles in palladium-catalyzed cross-coupling reactions with aryl iodides to synthesize allylic sulfones. In this process, the N-tosylhydrazone serves as a precursor to both a diazo compound and a sulfinate salt. nih.gov This dual reactivity highlights the synthetic potential of N-sulfonylhydrazones in complex molecule synthesis.

| Catalyst System | Base | Solvent | Temperature | Application |

| Pd₂(dba)₃ / PPh₃ | Cs₂CO₃ | 1,4-dioxane | 90°C | Carbene coupling of cyclobutanone (B123998) N-sulfonylhydrazones with aryl halides organic-chemistry.org |

Arylation of Naphthol Derivatives with Diaryliodonium(III) Salts

The arylation of naphthol derivatives using diaryliodonium(III) salts is an effective method for creating C-C and C-O bonds. These salts serve as excellent sources of aryl groups. frontiersin.orgnih.gov Research has shown that a one-pot double arylation of naphthols can be achieved through the sequential formation of C(sp²)–C(sp²) and O–C(sp²) bonds. frontiersin.orgnih.gov

This transformation can be initiated by a radical process. For instance, the tetramethylpiperidinyl radical (TMP•), generated from the homolytic fragmentation of its precursor, can react with 2-naphthol (B1666908) derivatives to produce an O-centered radical, which is in resonance with a C-centered radical. These radicals then react with the diaryliodonium(III) salt. frontiersin.orgnih.gov

In other approaches, transition-metal-free, regioselective C-H arylation of 2-naphthols with diaryliodonium salts has been developed. researchgate.net These reactions can proceed under simple experimental conditions, often using a base like sodium carbonate in a solvent such as cyclohexane. researchgate.net Copper catalysts can also be employed to activate the C–I bond of the diaryliodonium salt, leading to the generation of aryl radicals that can participate in annulation reactions with naphthols. beilstein-journals.org

| Reaction Type | Catalyst/Initiator | Key Features |

| One-pot double arylation | Tetramethylpiperidinyl radical (TMP•) | Sequential C-C and C-O bond formation frontiersin.orgnih.gov |

| Regioselective C-H arylation | None (metal-free) | Simple experimental conditions researchgate.net |

| Cascade cyclization | Copper catalyst | Generation of aryl radicals for annulation beilstein-journals.org |

Suzuki-Miyaura Coupling Strategies for Aryl Substitution

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds, particularly for creating biaryl structures. This reaction typically involves the coupling of an organoboron reagent (like a boronic acid) with an organic halide or triflate, catalyzed by a palladium complex in the presence of a base. nih.gov

The synthesis of arylnaphthalenes has been successfully achieved using this methodology. Studies have shown that the reaction of 1,8-dibromonaphthalene (B102958) with arylboronic acids can lead to both mono- and diarylated products. The selectivity of these reactions can be influenced by the electronic nature of the substituents on the arylboronic acid, with electron-donating groups often leading to higher yields. researchgate.net

The development of highly active and sterically hindered phosphine ligands has been crucial for the success of Suzuki-Miyaura couplings involving challenging substrates. nih.govresearchgate.net Furthermore, mechanochemical methods, such as using a vibratory ball mill, have been developed for the Suzuki coupling of brominated naphthalene diimides, offering a solvent-free and environmentally friendly alternative to traditional solution-phase reactions. nih.govsoton.ac.uk

| Catalyst/Ligand Type | Substrates | Key Feature |

| Palladium-N-heterocyclic carbene complex | Aryl ammonium (B1175870) salts and phenylboronic acid | C-N bond activation under mild conditions researchgate.net |

| Sterically hindered monophosphane ligands | 2,2'-dibromo-1,1'-binaphthalene and arylboronic acids | Stereoselective synthesis of biaryls researchgate.net |

| Pd(OAc)₂ | Brominated naphthalene diimides and arylboronic acids | Solvent-free synthesis via vibratory ball mill nih.govsoton.ac.uk |

Directed Ortho-Metalation (DoM) in Naphthalene Derivatization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org The method relies on a directed metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. This generates a stabilized aryllithium intermediate that can be trapped with various electrophiles. wikipedia.orgbaranlab.org

In the context of naphthalene derivatization, DoM has been employed for the synthesis of highly substituted naphthalenes with precise regiocontrol. For example, the N,N-diethyl-O-naphthyl-2-carbamate group can serve as a potent DMG. Sequential metalation and quenching with electrophiles allow for the introduction of substituents at specific positions on the naphthalene core. acs.org

The choice of the organolithium base (e.g., n-BuLi, s-BuLi, or t-BuLi) and additives like tetramethylethylenediamine (TMEDA) can influence the efficiency and selectivity of the metalation. baranlab.orgacs.org This strategy complements traditional electrophilic aromatic substitution by providing access to substitution patterns that are otherwise difficult to obtain. researchgate.net The aryl O-carbamate group is recognized as one of the most effective DMGs in this chemistry. nih.gov

| Directed Metalation Group (DMG) | Base/Additive | Application |

| N,N-diethyl-O-naphthyl-2-carbamate | s-BuLi / TMEDA | Regioselective synthesis of 2,3-disubstituted naphthalenes acs.org |

| Aryl O-carbamate | Alkyllithium reagents | General strategy for ortho-functionalization of aromatics nih.gov |

| 1,8-Diamide | sec-BuLi / TMEDA | Generation of mono- and dianionic naphthalene species researchgate.net |

Chemical Reactivity and Functional Group Transformations of 2 Phenylnaphthalene 1 Carbaldehyde

Aldehyde Group Reactivity in Complex Molecule Synthesis

The aldehyde group in 2-phenylnaphthalene-1-carbaldehyde is a key site for nucleophilic addition and condensation reactions, which are fundamental in the construction of larger, more intricate molecular frameworks.

The aldehyde functional group readily undergoes condensation reactions with various nucleophiles. A notable example is the reaction with o-phenylenediamine (B120857) to form Schiff bases. researchpublish.com This transformation involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration, to yield an imine.

Nucleophilic addition is another characteristic reaction of the aldehyde group. libretexts.org In the context of complex synthesis, aldehydes can act as electrophilic partners. For instance, aldehydes are more reactive acceptor electrophiles than ketones in mixed aldol (B89426) condensations. libretexts.org This reactivity is influenced by both steric and electronic factors; aldehydes have only one large substituent attached to the carbonyl carbon, making them less sterically hindered. libretexts.org

Organocatalytic domino reactions involving (E)-7-oxooct-5-enal and 3-arylpropenals, like cinnamaldehyde, lead to the enantioselective synthesis of highly functionalized octahydro-6-oxo-1-phenylnaphthalene-2-carbaldehydes. rsc.org This sequence involves a double Michael reaction followed by an aldol condensation, demonstrating the aldehyde's role in complex, multi-step transformations. rsc.orgrsc.org

Molecules containing two carbonyl groups can undergo intramolecular aldol reactions to form five- or six-membered rings, which are the most stable. libretexts.orgchemistrysteps.com This occurs when one carbonyl group is deprotonated at the alpha-position to act as a nucleophile, which then attacks the other carbonyl carbon. chemistrysteps.com In cases where a dicarbonyl compound can form either a four-membered or a six-membered ring, the formation of the six-membered ring is favored. chemistrysteps.com The process involves deprotonation, intramolecular aldol addition, proton transfer, and elimination to yield an α,β-unsaturated carbonyl compound. chemistrysteps.com

An organocatalytic domino reaction of (E)-7-oxooct-5-enal and 3-arylpropenal results in octahydro-6-oxo-1-phenylnaphthalene-2-carbaldehyde with high diastereoselectivity and enantioselectivity. rsc.org This cascade reaction constructs three new bonds and four stereocenters. rsc.org

Annulation and Cyclization Reactions to Form Fused Ring Systems

This compound and its derivatives are valuable precursors for constructing fused polycyclic aromatic systems through annulation and cyclization reactions. These reactions often involve the strategic participation of the aldehyde group and the naphthalene (B1677914) core.

Palladium-catalyzed annulation of arynes with 2-haloarenecarboxaldehydes is an efficient method for synthesizing fluoren-9-ones. nih.gov Specifically, the reaction of 2-iodo-4-phenylnaphthalene-1-carboxaldehyde with an aryne precursor proceeds smoothly to give the corresponding fluorenone in good yield. nih.gov This process is believed to proceed through several potential pathways, including the formation of a palladacycle intermediate. nih.gov

Furthermore, intramolecular condensation of 2'-methylbiphenyl-2-carbaldehydes can be used to construct substituted phenanthrenes at high temperatures. researchgate.net This highlights the utility of ortho-substituted aryl aldehydes in forming new rings. The Robinson annulation, a classic ring-forming reaction, can also be applied in an organocatalytic asymmetric manner to α,β-unsaturated aldehydes, leading to formal [4 + 2] cycloaddition adducts. acs.org

The table below summarizes the annulation reaction of various 2-iodonaphthalene-1-carboxaldehyde derivatives to form fluorenones.

| Entry | Aldehyde | Aryne Precursor | Product | Yield (%) |

| 1 | 2-Iodonaphthalene-1-carboxaldehyde | Triflate 2a | 21 | 71 |

| 2 | 2-Iodo-4-methylnaphthalene-1-carboxaldehyde | Triflate 2a | 23 | 68 |

| 3 | 2-Iodo-4-phenylnaphthalene-1-carboxaldehyde | Triflate 2a | 25 | 73 |

| 4 | 2-Iodo-3,7-dimethylnaphthalene-1-carboxaldehyde | Triflate 2a | 27 | 45 |

| Data sourced from a study on palladium-catalyzed annulation reactions. nih.gov |

Derivatization Strategies for Naphthalene Core Modification

The functional groups on the this compound scaffold can be transformed to introduce new functionalities and modify the properties of the naphthalene core.

Schiff bases are readily synthesized from this compound and its hydroxy derivatives. researchgate.netresearchgate.net For example, 2-hydroxy-1-naphthaldehyde (B42665) reacts with o-phenylenediamine in ethanol (B145695) under reflux to produce a Schiff base ligand. researchpublish.com These Schiff bases, containing both "hard" nitrogen and "soft" sulfur donor atoms, are capable of forming stable complexes with a wide variety of metal ions. scirp.org The resulting metal-Schiff base complexes have shown a broad range of applications, including in catalysis and as sensors. asianpubs.org

The synthesis of Schiff bases can be carried out using both traditional heating and microwave irradiation methods, with the latter often leading to a significant reduction in reaction time. scirp.org

The table below details the synthesis of a Schiff base from 2-hydroxy-1-naphthaldehyde and its subsequent metal complexes.

| Compound | Reactants | Color | % Yield | Melting/Decomposition Point (°C) |

| Schiff Base Ligand | o-phenylenediamine, 2-hydroxy-1-naphthaldehyde | White | 82 | 135 |

| Mn(II) Complex | Schiff Base, MnCl₂ | Brown | 75 | 201 |

| Co(II) Complex | Schiff Base, CoCl₂ | Dark Brown | 73 | 188 |

| Zn(II) Complex | Schiff Base, ZnCl₂ | Light Yellow | 78 | 214 |

| Data from a study on the synthesis and characterization of a Schiff base and its metal complexes. researchpublish.com |

While direct transformation of this compound to isoxazole (B147169) and nitrile derivatives is not extensively detailed in the provided context, the general synthetic routes for these transformations from aldehydes are well-established. Aldehydes can be converted to oximes by reaction with hydroxylamine. These oximes can then undergo oxidative dehydrogenation or other cyclization reactions to form isoxazoles. Conversion of aldehydes to nitriles typically involves the formation of an aldoxime followed by dehydration using various reagents. These transformations would introduce valuable nitrogen-containing functional groups onto the 2-phenylnaphthalene (B165426) scaffold, further expanding its synthetic utility.

Oxidative Transformations to Lactones

The transformation of an aldehyde to a lactone is a significant oxidative process in organic synthesis. For this compound, this conversion would theoretically proceed through a Baeyer-Villiger oxidation mechanism. This reaction typically involves the oxidation of the aldehyde functional group to a carboxylic acid or a formate (B1220265) intermediate, which can then undergo intramolecular cyclization to yield a lactone.

The Baeyer-Villiger oxidation, named after Adolf von Baeyer and Victor Villiger who first reported it in 1899, is a well-established method for converting ketones to esters and cyclic ketones to lactones using peroxyacids or peroxides as the oxidant. wikipedia.org When applied to aldehydes, the reaction can yield either a carboxylic acid or a formate ester, depending on the migratory aptitude of the substituents. adichemistry.compressbooks.pub

In the context of this compound, the aldehyde group is positioned at the 1-position of the naphthalene ring. A hypothetical Baeyer-Villiger oxidation would involve the insertion of an oxygen atom between the carbonyl carbon and the hydrogen atom, leading to the formation of 2-phenylnaphthalene-1-carboxylic acid. Alternatively, oxygen insertion could occur between the carbonyl carbon and the naphthalene ring, which is less likely based on typical migratory aptitudes where hydride migration is highly favorable. pressbooks.pub

Following the formation of the carboxylic acid, an intramolecular esterification, or lactonization, would need to occur. This would require the presence of a hydroxyl group elsewhere on the molecule that could attack the carboxylic acid functionality. In the structure of this compound itself, there is no such hydroxyl group. Therefore, for a lactone to be formed from this specific molecule, a prior modification, such as the introduction of a hydroxyl group on the phenyl or naphthalene rings, or on an adjacent alkyl chain, would be necessary.

A plausible, albeit unreported, pathway for the formation of a lactone from a derivative of this compound could involve the following steps:

Oxidation of the aldehyde to a carboxylic acid using a standard oxidizing agent.

Introduction of a hydroxyl group at a suitable position on the aromatic framework.

Acid-catalyzed intramolecular cyclization to form the lactone ring.

The table below summarizes general conditions for the Baeyer-Villiger oxidation of aldehydes, which could be theoretically applied to a suitably functionalized derivative of this compound.

| Oxidant | Catalyst/Solvent | General Observations | Reference |

| Peroxyacetic acid | Acetic acid | Commonly used for Baeyer-Villiger oxidations. | adichemistry.com |

| meta-Chloroperoxybenzoic acid (mCPBA) | CH₂Cl₂ | A widely used and effective peroxyacid for this transformation. | organicchemistrytutor.comnih.gov |

| Hydrogen peroxide | Lewis acids (e.g., BF₃) or Brønsted acids | Can be used as an alternative to peroxyacids. | adichemistry.com |

| Peroxymonosulfuric acid (Caro's acid) | Buffered solution | The original reagent used by Baeyer and Villiger. | wikipedia.org |

Advanced Spectroscopic and Structural Characterization Techniques in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

For a compound like 2-Phenylnaphthalene-1-carbaldehyde, the ¹H-NMR spectrum would be expected to show distinct signals for the aldehydic proton, typically in the downfield region (around 9-10 ppm) due to the electron-withdrawing nature of the carbonyl group. The aromatic protons of the naphthalene (B1677914) and phenyl rings would appear as a complex series of multiplets in the aromatic region (approximately 7-8.5 ppm).

The ¹³C-NMR spectrum would similarly provide characteristic signals. The carbonyl carbon of the aldehyde would be highly deshielded, appearing significantly downfield (likely in the 190-200 ppm range). The aromatic carbons would generate a series of signals in the typical aromatic region (around 120-150 ppm). The exact chemical shifts would be influenced by the substitution pattern and the electronic effects of the phenyl and carbaldehyde groups on the naphthalene core.

Without experimental data, a specific data table cannot be generated.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For this compound, the FT-IR spectrum would be expected to exhibit several characteristic absorption bands. A strong, sharp peak corresponding to the C=O stretching vibration of the aldehyde would be prominent, typically appearing in the range of 1680-1715 cm⁻¹. The presence of aromatic rings would be indicated by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. Additionally, characteristic C-H bending vibrations for substituted aromatic rings would be observed in the fingerprint region (below 1000 cm⁻¹).

A data table of expected FT-IR peaks is provided below based on general spectroscopic principles.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 |

| Aldehyde C-H Stretch | 2850-2750 (often two bands) |

| Carbonyl (C=O) Stretch | 1715-1680 |

| Aromatic C=C Stretch | 1600-1450 |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. It provides a highly accurate mass-to-charge ratio (m/z) of the molecular ion.

For this compound (C₁₇H₁₂O), the calculated exact mass of the molecular ion [M]⁺ would be a key piece of data. HRMS would also be instrumental in confirming the elemental formula by comparing the experimentally measured mass to the theoretical mass with a high degree of accuracy (typically within a few parts per million). Fragmentation patterns observed in the mass spectrum would offer further structural information, likely showing losses of the CHO group and fragmentation of the aromatic system.

A specific data table cannot be provided without experimental results.

Single-Crystal X-ray Diffraction Analysis for Absolute Configuration Determination

For this compound, a successful single-crystal X-ray diffraction analysis would provide unambiguous proof of its molecular structure. It would confirm the connectivity of the phenyl and naphthaldehyde moieties and detail the planarity of the aromatic rings and the orientation of the carbaldehyde group. As the molecule is achiral, the determination of absolute configuration is not applicable.

A search of crystallographic databases did not yield any public data for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to electronic transitions between different energy levels. This technique is particularly useful for analyzing compounds with conjugated systems.

Without experimental spectra, a precise data table of absorption maxima cannot be compiled.

Advanced Research Applications of 2 Phenylnaphthalene 1 Carbaldehyde Derivatives

Role as a Key Synthetic Intermediate for Complex Naphthalene (B1677914) Derivatives and Polycyclic Aromatic Compounds

The chemical reactivity of the aldehyde group, combined with the stable naphthalene backbone, makes 2-phenylnaphthalene-1-carbaldehyde and its precursors valuable building blocks in organic synthesis. Researchers utilize these intermediates to construct larger, more intricate molecular systems, including polysubstituted naphthalenes and extended polycyclic aromatic compounds (PAHs).

Substituted naphthalenes are crucial frameworks found in many natural products and biologically active molecules. researchgate.net The synthesis of these compounds often involves annulation reactions, where a new ring is fused onto an existing one. Methodologies for creating polysubstituted naphthalenes often proceed through precursors that could be related to or derived from phenylnaphthalene structures. researchgate.netthieme-connect.com For instance, metal-catalyzed reactions, such as those using palladium, are employed to construct the naphthalene skeleton from simpler starting materials like 2-bromobenzaldehydes and N-sulfonylhydrazones. thieme-connect.com Another approach involves the copper-catalyzed reaction of 2-alk-1-enylphenyl ketones with aldehydes to form polycyclic arenes, including naphthalenes. thieme-connect.com Furthermore, a metal-free protocol has been developed for synthesizing 2-phenylnaphthalenes from 1-phenylethane-1,2-diols, which proceeds through a phenylacetaldehyde (B1677652) intermediate and a subsequent [4+2] Diels-Alder reaction. researchgate.net These synthetic strategies highlight the importance of aldehyde-containing precursors in accessing complex naphthalene-based structures.

Development in Materials Science Research

The unique photophysical and electronic properties of the 2-phenylnaphthalene (B165426) core have made its derivatives attractive candidates for development in materials science. researchgate.net

Optoelectronic Materials and Organic Electronic Devices

Naphthalene-based compounds are widely investigated for their potential in organic electronics, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. researchgate.netresearchgate.net The extended π-conjugated system of the phenylnaphthalene scaffold allows for efficient charge transport and luminescence, which are critical properties for these devices.

Derivatives of naphthalene, such as naphthalenetetracarboxylic diimides, are known n-channel organic semiconductors used in OFETs. researchgate.net The introduction of various substituent groups onto the naphthalene core allows for the fine-tuning of electronic properties, such as the LUMO (Lowest Unoccupied Molecular Orbital) energy level, which is crucial for efficient electron injection and transport. researchgate.net While research often focuses on imide derivatives, the fundamental phenylnaphthalene structure serves as a promising platform for designing new low molecular weight organic materials for electroluminescent devices. google.comgoogle.com The goal is to create materials with high thermal stability and specific electronic characteristics suitable for different layers within an OLED, such as the hole-transporting layer or the emitting layer. google.com

Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces. frontiersin.orgnih.govnih.gov The spontaneous organization of molecules into ordered, stable structures is known as self-assembly. nih.gov The planar and aromatic nature of the 2-phenylnaphthalene scaffold makes it an ideal building block for creating such self-assembled systems. researchgate.net

Naphthalene derivatives can be incorporated into larger, conjugated macrocycles. frontiersin.org These macrocycles can exhibit unique self-assembly behaviors in solution, driven by intermolecular forces. frontiersin.org The process of self-assembly can be influenced by factors such as concentration and the nature of the substituents on the molecular building blocks. frontiersin.org Research has shown that derivatives such as octahydro-6-oxo-1-phenylnaphthalene-2-carbaldehydes can form supramolecular gels that are highly luminescent, demonstrating the potential of these compounds in creating functional soft materials. electronicsandbooks.com These organized structures are of interest for their potential applications in sensing, catalysis, and the development of novel molecular materials. nih.gov

Investigation as Solvent Additives in Organic Semiconductor Blends

In the fabrication of organic electronic devices, particularly organic solar cells (OSCs) and organic field-effect transistors (OFETs), small amounts of solvent additives are often used to control the morphology of the active layer. rsc.orgossila.com While this compound itself is not prominently cited for this specific role, the closely related isomer, 1-phenylnaphthalene (B165152), has been successfully used as a non-halogenated solvent additive. ossila.commdpi.com

The use of such additives can significantly improve device performance. For example, adding 1-phenylnaphthalene to a solution of PffBT4T-C9C13:PC71BM in 1,2,4-trimethylbenzene (B165218) for organic solar cells resulted in a high power conversion efficiency (PCE) of 11.7%. mdpi.com In OFETs, the addition of "green" solvent additives can enhance the electrical performance by promoting the formation of pre-aggregated structures in solution, which leads to improved film morphology and better charge transport characteristics. rsc.org The mobility of OFETs has been shown to improve by 3 to 8 times with the careful selection and amount of these additives. rsc.org The function of these additives is often linked to their low volatility and their ability to influence the orientation of polymer backbones during film formation. ossila.com

| Device Type | Organic Semiconductor System | Additive | Solvent | Performance Improvement |

| Organic Solar Cell (OSC) | PffBT4T-C9C13:PC71BM | 1-Phenylnaphthalene | 1,2,4-trimethylbenzene | Achieved high Power Conversion Efficiency (PCE) of 11.7%. mdpi.com |

| Organic Field-Effect Transistor (OFET) | Various (e.g., TIPS-pentacene, C8-BTBT) | Green Solvent Additives | Binary Solvent Systems | Mobility improved by 3–8 times; enhanced performance of ambipolar transistors and inverters. rsc.org |

Chemical Biology Research: Structure-Activity Relationship (SAR) Elucidation for Scaffold Development

The 2-phenylnaphthalene scaffold is a privileged structure in medicinal chemistry, serving as the foundation for designing novel therapeutic agents. thieme-connect.comacs.org By systematically modifying the structure of 2-phenylnaphthalene derivatives and evaluating their biological effects, researchers can determine the structure-activity relationships (SAR), which provides crucial insights for developing more potent and selective compounds. scispace.comacs.org

This scaffold has been explored for a range of biological activities, including antineoplastic and anti-inflammatory effects. acs.orgnih.govnih.gov For example, a series of 2-phenylnaphthalene derivatives were synthesized and evaluated for their anti-inflammatory properties in macrophage cells. nih.gov This research identified specific substitutions that were key to the observed activity.

In another area, derivatives of 2-naphthoic acid, a related structure, have been studied as allosteric inhibitors of the N-methyl-D-aspartate (NMDA) receptor, a target for neurological conditions. researchgate.netnih.gov SAR studies revealed how different substitutions on the naphthalene ring influence potency and selectivity for different NMDA receptor subtypes. nih.gov These studies demonstrate the value of the 2-phenylnaphthalene core in generating diverse molecular libraries for drug discovery. acs.org

| Compound/Derivative Series | Biological Target/Activity | Key SAR Findings |

| 2-Phenylnaphthalene derivatives (PNAP-1 to PNAP-8) nih.gov | Anti-inflammatory activity (inhibition of pro-inflammatory mediators in LPS-stimulated macrophages) | 6,7-dihydroxy-2-(4'-hydroxyphenyl)naphthalene (PNAP-6) and 2-(4'-aminophenyl)-6,7-dimethoxynaphthalene (PNAP-8) showed the best activity, inhibiting NF-κB and MAPK signaling pathways. nih.gov |

| 2-Aryl-substituted naphthalenoids acs.org | Topoisomerase II (Topo II) inhibition (cytotoxicity against breast cancer cells) | A hydroxyl group at the 6-position of the phenylnaphthalene moiety was found to be crucial for cytotoxicity, being more potent than a methoxyl group at the same position. acs.org |

| 2-Naphthoic acid derivatives nih.gov | Allosteric inhibition of NMDA receptors | Adding a 3-hydroxy group increased inhibitory activity. nih.gov A 6-phenyl substitution increased potency but reduced the maximal inhibition, which could be beneficial in avoiding excessive receptor blockage. nih.gov |

Future Research Directions in 2 Phenylnaphthalene 1 Carbaldehyde Chemistry

Exploration of Novel Catalytic Systems and Green Chemistry Approaches

The synthesis of 2-phenylnaphthalene-1-carbaldehyde and its precursors traditionally relies on multi-step sequences that may involve stoichiometric and often hazardous reagents. Future research will undoubtedly focus on the development of more efficient, selective, and environmentally benign catalytic methods.

Novel Catalytic Systems:

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are a staple for the formation of the biaryl bond in phenylnaphthalene systems. However, the development of more active and recyclable palladium catalysts remains a key objective. mdpi.comresearchgate.net Recent advancements include the use of solid-supported palladium catalysts, which facilitate easy separation and reuse, thereby reducing costs and waste. nih.gov Nickel, being a more earth-abundant and cheaper alternative to palladium, is also gaining traction as a catalyst for Suzuki-type couplings. mdpi.com

Gold catalysis has also emerged as a powerful tool for the synthesis of 2-phenylnaphthalenes through dimerization reactions, offering high selectivity. Furthermore, the use of ionic liquids as both catalyst and solvent presents a greener alternative to volatile organic solvents, with studies showing efficient synthesis of 2-phenylnaphthalenes from styrene (B11656) oxides using recyclable Brønsted acidic ionic liquids. snnu.edu.cn

Green Chemistry Approaches:

The principles of green chemistry are increasingly guiding synthetic strategies. For the synthesis of this compound and related compounds, several green approaches are being explored:

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate reaction times, improve yields, and reduce the formation of byproducts in the synthesis of functionalized naphthalenes and their precursors. nih.govhep.com.cnresearchgate.netresearchgate.netacs.org This technique is particularly promising for Diels-Alder reactions leading to the naphthalene (B1677914) core and for the synthesis of naphthaldehyde derivatives. nih.gov

Recyclable Catalysts: The development of heterogeneous or supported catalysts that can be easily recovered and reused is a cornerstone of green chemistry. This includes solid-supported palladium catalysts for Suzuki couplings and recyclable ionic liquids and sulfamic acid catalysts for naphthalene synthesis. mdpi.comnih.govsnnu.edu.cn

Solvent-Free and Aqueous Reactions: Conducting reactions in the absence of organic solvents or in water is highly desirable. Green methods for the synthesis of naphthaldehyde derivatives using water as a solvent or under solvent-free conditions have been reported. tandfonline.comchemicalbook.comtandfonline.com

The table below summarizes some of the green and novel catalytic approaches relevant to the synthesis of the 2-phenylnaphthalene (B165426) scaffold.

| Catalytic System / Approach | Reaction Type | Advantages |

| Solid-Supported Palladium | Suzuki-Miyaura Coupling | Recyclable, reduced metal contamination |

| Nickel Catalysis | Suzuki-Miyaura Coupling | Earth-abundant, cost-effective |

| Gold Catalysis | Dimerization | High selectivity |

| Ionic Liquids | Cyclization | Recyclable, green solvent |

| Sulfamic Acid | Cyclization | Recyclable, inexpensive |

| Microwave Irradiation | Various | Faster reactions, higher yields |

| Aqueous/Solvent-Free | Various | Environmentally benign |

Design of Advanced Functional Materials Based on Phenylnaphthalene Scaffolds

The rigid and planar structure of the phenylnaphthalene core, combined with its inherent photophysical properties, makes it an attractive scaffold for the design of advanced functional materials. The carbaldehyde group in this compound serves as a versatile handle for further functionalization, opening doors to a wide array of materials with tailored properties.

Organic Light-Emitting Diodes (OLEDs):

Phenylnaphthalene derivatives have been investigated as materials for OLEDs, particularly as hole-transporting materials (HTMs) and emitters. researchgate.netresearchgate.netmdpi.comdntb.gov.ua The design of novel, highly soluble phenylnaphthalene-based HTMs is an active area of research, aiming to enable low-cost, solution-processable OLED fabrication. researchgate.net The aldehyde functionality of this compound can be readily converted into various other functional groups, allowing for the fine-tuning of the electronic and photophysical properties of the resulting materials to optimize OLED performance.

Porous Organic Polymers (POPs):

Porous organic polymers are a class of materials with high surface areas and tunable pore sizes, making them suitable for applications in gas storage, separation, and catalysis. mdpi.comrsc.org Naphthalene aldehydes are valuable building blocks for the synthesis of POPs. mdpi.comresearchgate.net For instance, the polycondensation of naphthaldehyde with melamine (B1676169) can produce porous polyaminal-linked polymers with excellent CO2 uptake capacity. mdpi.comresearchgate.net this compound could be employed to create POPs with unique pore environments and functionalities derived from the phenyl group, potentially leading to materials with enhanced selectivity for specific guest molecules.

The table below highlights potential applications of functional materials derived from the phenylnaphthalene scaffold.

| Material Class | Potential Application | Role of this compound |

| Organic Light-Emitting Diodes (OLEDs) | Hole-Transporting Layers, Emissive Layers | Precursor for synthesizing functional molecules with tailored electronic properties. |

| Porous Organic Polymers (POPs) | Gas Storage and Separation, Catalysis | Monomer for creating porous networks with specific pore sizes and chemical functionalities. |

| Chemosensors | Detection of Analytes | The aldehyde group can be used to anchor receptor units for specific analytes. |

| Liquid Crystals | Display Technologies | The rigid phenylnaphthalene core can act as a mesogenic unit. |

Q & A

Basic Research Questions

Q. What experimental design considerations are critical for assessing the systemic toxicity of 2-Phenylnaphthalene-1-carbaldehyde in animal models?

- Methodological Answer : When designing animal studies, adhere to standardized exposure routes (inhalation, oral, dermal) and health outcome categories (e.g., hepatic, renal, respiratory effects) as outlined in toxicological inclusion criteria . Randomize administered doses to minimize bias, and ensure allocation concealment using protocols similar to those in Table C-7 (e.g., dose randomization and group concealment) . Retrospective cohort studies may supplement experimental data by leveraging historical exposure records, though limitations include reliance on incomplete datasets .

Q. How can researchers optimize literature searches for this compound-related toxicological data?

- Methodological Answer : Use multi-database queries (e.g., PubMed, TOXCENTER) with Chemical Abstracts Service (CAS) numbers, MeSH terms, and synonyms (e.g., "naphthalene derivatives," "carboxaldehydes") to capture relevant studies . Augment searches with grey literature (e.g., technical reports, theses) and prioritize studies addressing substance-specific data needs, such as dose-response relationships or metabolic pathways . Avoid unreliable sources (e.g., BenchChem) per the provided guidelines.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Follow GHS-compliant procedures for spills and exposures, including immediate flushing of affected areas (eyes/skin) and proper waste containment . Although direct hazard data for this compound may be limited, extrapolate from structurally similar aldehydes (e.g., 8-Hydroxynaphthalene-1-carboxaldehyde) and prioritize fume hood use, personal protective equipment (PPE), and environmental safeguards to prevent release .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicological data for this compound across studies?

- Methodological Answer : Apply qualitative contradiction analysis frameworks to evaluate study design heterogeneity (e.g., dose ranges, exposure durations) and risk of bias (Table C-6/C-7) . For example, discrepancies in hepatic toxicity outcomes may arise from differences in species sensitivity or metabolite profiling. Cross-validate findings using orthogonal analytical methods (e.g., HPLC-MS for metabolite identification) and prioritize studies with transparent outcome reporting .

Q. What advanced synthetic routes are available for this compound, and how do they impact purity?

- Methodological Answer : Adapt naphthalene-functionalization strategies, such as Friedel-Crafts acylation or Suzuki-Miyaura coupling, to introduce the phenyl-carbaldehyde moiety . Monitor reaction progress via TLC (n-hexane:ethyl acetate, 9:1) and purify intermediates using column chromatography. Purity challenges (e.g., byproducts from incomplete acylation) require rigorous NMR and LC-MS validation .

Q. What are the unmet analytical needs for characterizing environmental and biological fate of this compound?

- Methodological Answer : Address gaps in pharmacokinetic data (e.g., bioaccumulation, half-life) using isotope-labeled analogs and advanced mass spectrometry . For environmental monitoring, develop LC-UV/fluorescence methods optimized for low-concentration detection in water/soil matrices, referencing protocols for methylnaphthalenes . Prioritize studies on degradation pathways (e.g., photolysis, microbial metabolism) to assess ecosystem risks .

Tables for Key Methodological Reference

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.